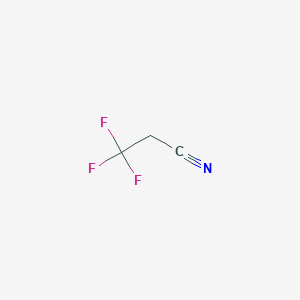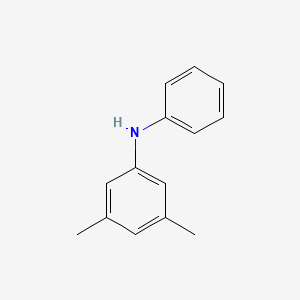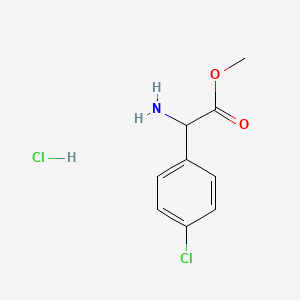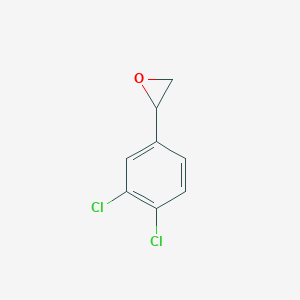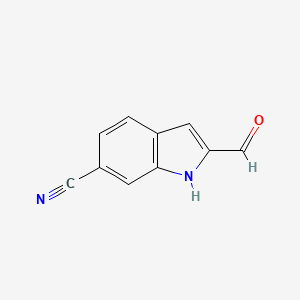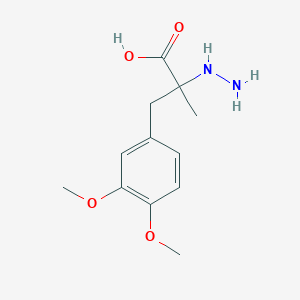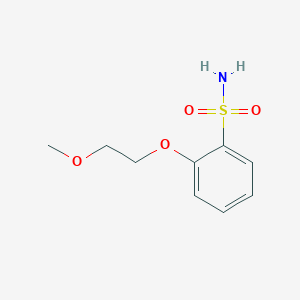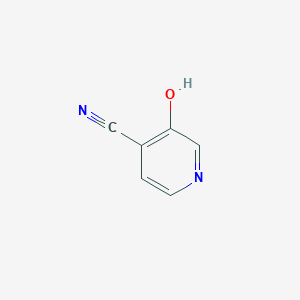
Cinobufaginol
Overview
Description
Cinobufaginol is a natural compound found in the skin and parotid venom glands of the toad Bufo bufo gargarizans. It belongs to the bufadienolides family, which are steroid-like compounds that have been used in traditional Chinese medicine for centuries. This compound has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Anticancer Properties
- Bone Cancer Pain Relief : Cinobufagin has demonstrated effectiveness in alleviating mechanical allodynia in bone cancer pain, potentially through spinal microglial expression of IL-10 and subsequent β-endorphin activation upon α7-nicotinic acetylcholine receptor stimulation (Apryani et al., 2020).
- Ovarian Cancer Cell Inhibition : Studies indicate that cinobufotalin, a derivative of cinobufagin, can inhibit SK-OV-3 ovarian cancer cell proliferation, migration, and invasion, suggesting its potential as an anti-ovarian cancer agent (McDowell et al., 2016); (Afroze et al., 2018).
- Lung Cancer Treatment : Research shows the potential of cinobufagin-loaded nanomedicine combined with photothermal therapy in treating lung cancer, enhancing its bioavailability and reducing side effects (Li et al., 2021).
- Osteosarcoma Cell Apoptosis : Cinobufagin is found to inhibit the proliferation of osteosarcoma cells, inducing apoptosis through the GSK-3β/NF-κB pathway (Yin et al., 2013).
Immunomodulatory Effects
- Immune System Regulation : Cinobufagin has shown potential in regulating the immune system, stimulating cell proliferation of splenocytes and macrophages, and affecting cytokine secretion, thus suggesting its use as an immunotherapeutic agent for immune-mediated diseases like cancer (Wang et al., 2011).
Additional Applications
- Selective Cytotoxicity in Cancer Cells : Cinobufagin induces DNA damage response, activating G2/M checkpoint and apoptosis, leading to selective cytotoxicity in cancer cells. This mechanism exploits cancer cells' vulnerability to oxidative stress (Niu et al., 2021).
- DNA Damage Response Mechanism : Cinobufagin's antitumor activity is associated with DNA damage response, leading to apoptosis and G2/M cell cycle arrest in cancer cells, highlighting its potential for cancer-specific cytotoxicity (Niu et al., 2021).
Mechanism of Action
Target of Action
Cinobufaginol, a natural bufadienolide isolated from toad venom, has been found to have multiple targets of action. It has been reported to target the Epidermal Growth Factor Receptor (EGFR), which is amplified in various types of cancer . In addition, it has been found to interact with key targets such as ATP1A1, GNAS, MAPK1, and PRKCA .
Mode of Action
This compound interacts with its targets in a way that inhibits the proliferation of certain cancer cells. For instance, it has been found to inhibit the proliferation of EGFR amplified GBM cells, and PTEN deficiency enhances its anti-proliferation effects . This compound blocks EGFR phosphorylation and its downstream signaling, which additionally induces apoptosis and cytotoxicity in EGFR amplified cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to block EGFR signaling, which is a key pathway in many types of cancer . Additionally, it has been found to affect adrenergic signaling in cardiomyocytes .
Pharmacokinetics
It has been found that different formulations of this compound, such as capsules and injections, have different pharmacokinetic behaviors . This could potentially affect the bioavailability of this compound and its therapeutic effects.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to inhibit cell proliferation, induce apoptosis, and elicit cytotoxicity in EGFR amplified cancer cells . In vivo, this compound has been found to suppress tumor growth in both subcutaneous and intracranial U87MG-EGFR xenograft mouse models .
Biochemical Analysis
Biochemical Properties
Cinobufaginol interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the proliferation of carcinoma cell lines with wild-type or mutant EGFR expression . This compound blocks EGFR phosphorylation and its downstream signaling .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by blocking EGFR signaling, inhibiting cell proliferation, and inducing apoptosis . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It blocks EGFR phosphorylation and its downstream signaling, which additionally induces apoptosis and cytotoxicity in EGFR amplified cancer cells . The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to suppress tumor growth in both subcutaneous and intracranial U87MG-EGFR xenograft mouse models
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues It interacts with various transporters or binding proteins
properties
IUPAC Name |
[14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12,16-19,21-23,27,29H,4-5,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRVIPFIZZDLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)CO)C)C6=COC(=O)C=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985577 | |
| Record name | 16-(Acetyloxy)-3,19-dihydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6691-83-4 | |
| Record name | 16-(Acetyloxy)-3,19-dihydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How has the structure of cinobufaginol been elucidated?
A2: The structure of this compound, a compound isolated from Chan Su (Venenum Bufonis), was elucidated using proton resonance spectroscopy. [] This technique allowed researchers to determine the arrangement of hydrogen atoms within the molecule, providing crucial information for understanding its structure.
Q2: How can I analyze the presence and quantity of this compound in Venenum Bufonis samples?
A3: High-performance liquid chromatography (HPLC) has been successfully employed to simultaneously identify and quantify this compound and other bufadienolides in Venenum Bufonis. [] This method offers a reliable and sensitive approach for quality control and analysis of this traditional Chinese medicine.
Q3: Are there significant variations in the concentration of this compound among different batches of Venenum Bufonis?
A4: Yes, research indicates significant variations exist in the content of this compound and other bufadienolides across different batches of Venenum Bufonis. [] This highlights the importance of quality control measures, such as the utilization of HPLC analysis, to ensure consistent therapeutic efficacy and patient safety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



